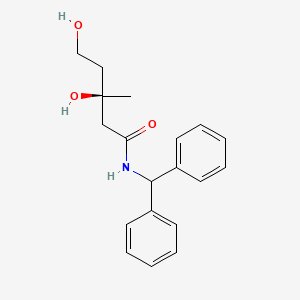
(3R)-N-(Diphenylmethyl)-3,5-dihydroxy-3-methylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-N-(Diphenylmethyl)-3,5-dihydroxy-3-methylpentanamide is a complex organic compound characterized by its unique structure, which includes a diphenylmethyl group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-N-(Diphenylmethyl)-3,5-dihydroxy-3-methylpentanamide typically involves multiple steps, including the protection of functional groups, selective reactions to introduce the diphenylmethyl group, and deprotection steps. The specific synthetic route can vary, but it generally requires precise control of reaction conditions such as temperature, pH, and the use of specific catalysts or reagents .
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure high yield and purity. These methods often utilize automated systems for precise control of reaction parameters and may include steps such as crystallization, filtration, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(3R)-N-(Diphenylmethyl)-3,5-dihydroxy-3-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The diphenylmethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (3R)-N-(Diphenylmethyl)-3,5-dihydroxy-3-methylpentanamide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for understanding enzyme-substrate interactions and other biochemical processes .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in drug development, particularly in designing molecules that can interact with specific biological targets .
Industry
In industry, this compound is used in the production of various materials and chemicals. Its unique properties make it suitable for applications in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals .
Mechanism of Action
The mechanism of action of (3R)-N-(Diphenylmethyl)-3,5-dihydroxy-3-methylpentanamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-(Diphenylmethyl)pyrrolidine
- Diphenylmethyl (3R)-3-hydroxy-15-methylhexadecanoate
Uniqueness
Compared to similar compounds, (3R)-N-(Diphenylmethyl)-3,5-dihydroxy-3-methylpentanamide stands out due to its unique combination of functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
56688-63-2 |
|---|---|
Molecular Formula |
C19H23NO3 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(3R)-N-benzhydryl-3,5-dihydroxy-3-methylpentanamide |
InChI |
InChI=1S/C19H23NO3/c1-19(23,12-13-21)14-17(22)20-18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,18,21,23H,12-14H2,1H3,(H,20,22)/t19-/m1/s1 |
InChI Key |
VLPNLKMVHPBSBT-LJQANCHMSA-N |
Isomeric SMILES |
C[C@@](CCO)(CC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)O |
Canonical SMILES |
CC(CCO)(CC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















